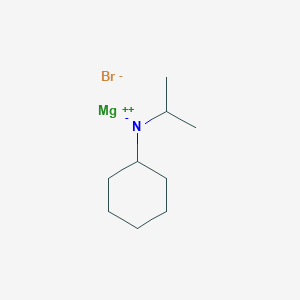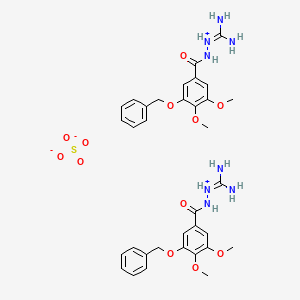
Triethanolamine tristearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine tristearate is a chemical compound formed by the esterification of triethanolamine with stearic acid. It is commonly used as an emulsifying agent in various industrial and consumer products, including cosmetics, pharmaceuticals, and lubricants. The compound is known for its ability to stabilize emulsions and improve the texture and consistency of formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethanolamine tristearate is synthesized through the esterification reaction between triethanolamine and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bonds. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Triethanolamine tristearate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethanolamine and stearic acid.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrolysis: Triethanolamine and stearic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters or amides.
Scientific Research Applications
Triethanolamine tristearate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in the preparation of various chemical formulations and reactions.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, lubricants, and other consumer products to improve texture and consistency.
Mechanism of Action
The mechanism of action of triethanolamine tristearate primarily involves its ability to act as an emulsifying agent. The compound stabilizes emulsions by reducing the interfacial tension between immiscible liquids, such as oil and water. This is achieved through the formation of a monolayer at the interface, which prevents the coalescence of the dispersed phase. Additionally, this compound can interact with other components in a formulation, enhancing their solubility and stability.
Comparison with Similar Compounds
Triethanolamine: A related compound used as a pH adjuster and emulsifying agent.
Diethanolamine: Another ethanolamine derivative with similar emulsifying properties.
Monoethanolamine: A simpler ethanolamine used in various industrial applications.
Uniqueness: Triethanolamine tristearate is unique due to its specific structure, which combines the properties of triethanolamine and stearic acid. This combination allows it to function effectively as an emulsifying agent, providing stability and consistency to formulations. Its ability to form stable emulsions makes it particularly valuable in the cosmetics and pharmaceutical industries.
Properties
CAS No. |
3002-22-0 |
|---|---|
Molecular Formula |
C60H117NO6 |
Molecular Weight |
948.6 g/mol |
IUPAC Name |
2-[bis(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C60H117NO6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-57H2,1-3H3 |
InChI Key |
UJMACCGITUHEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)









![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)

![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
